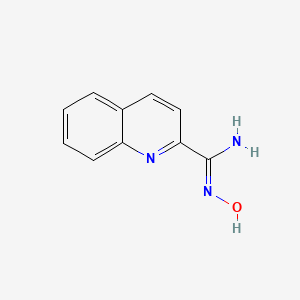

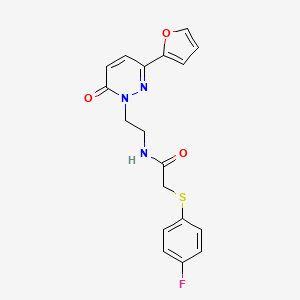

N'-hydroxyquinoline-2-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

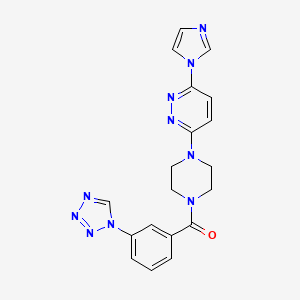

“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound with the formula C10H9N3O and a molecular weight of 187.2 .

Molecular Structure Analysis

The InChI code for “N’-hydroxyquinoline-2-carboximidamide” is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . This indicates that the molecule consists of a quinoline ring with a hydroxy group at the 2-position and a carboximidamide group attached to the nitrogen atom .Applications De Recherche Scientifique

Broad Spectrum 2-Oxoglutarate Oxygenase Inhibition : A study by Hopkinson et al. (2013) in "Chemical science" revealed that 5-carboxy-8-hydroxyquinoline (a related compound) is a broad spectrum 2-oxoglutarate oxygenase inhibitor. It demonstrated inhibitory activities against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, showing potential for therapeutic applications in human diseases (Hopkinson et al., 2013).

Potential as HIV-1 Integrase Inhibitors : Research by Suchaud et al. (2014) in the "Journal of medicinal chemistry" investigated 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors. The study highlighted the potential of these compounds, with electron-withdrawing functional groups improving antiviral activity (Suchaud et al., 2014).

Alzheimer's Disease Treatment : A study by Kenche et al. (2013) in "Inorganic chemistry" examined 8-hydroxyquinolines as potential treatments for Alzheimer's disease. The research focused on the therapeutic PBT2 and its metal chaperone activity in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).

Use in Metallosupramolecular Chemistry : Albrecht et al. (2008) in "Coordination Chemistry Reviews" highlighted the applications of 8-hydroxyquinoline in coordination chemistry. This compound has been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating its versatility in synthetic coordination chemistry (Albrecht et al., 2008).

Anticancer Agent Properties : The anticancer properties of 8-hydroxyquinoline derivatives, including their potential as more potent agents than existing treatments, were explored by Jiang et al. (2011) in "Cancer letters". This study compared the cytotoxicity of clioquinol with six analogues, finding 8-hydroxy-5-nitroquinoline to be the most toxic and effective against human cancer cell lines (Jiang et al., 2011).

Orientations Futures

The future research directions for “N’-hydroxyquinoline-2-carboximidamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, “N’-hydroxyquinoline-2-carboximidamide” could potentially be used in the development of new drugs against numerous diseases, including cancer .

Mécanisme D'action

- N’-hydroxyquinoline-2-carboximidamide (let’s call it NHQC) primarily targets specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, quinoline derivatives, including 8-hydroxyquinoline, have been studied extensively for their interactions with various biological targets .

Target of Action

Propriétés

IUPAC Name |

N'-hydroxyquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQWPCQMOAQNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxyquinoline-2-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2988207.png)

![methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2988208.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2988211.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2988212.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)